molecular formula C20H16N4O3S2 B8027514 2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone CAS No. 1111638-52-8

2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone

Cat. No.: B8027514
CAS No.: 1111638-52-8
M. Wt: 424.5 g/mol
InChI Key: KVBACKCTXNHJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation via Spectroscopic Methods

The molecular architecture of 2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone comprises three key subunits: a methylthio-substituted pyrimidine ring, a phenylsulfonyl-decorated pyrrolo[2,3-b]pyridine system, and an ethanone linker. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • The pyrimidine ring exhibits a characteristic doublet for H-5 at δ 8.5–8.7 ppm, coupled with the methylthio group’s singlet at δ 2.5 ppm.
  • The pyrrolo[2,3-b]pyridine moiety shows aromatic protons between δ 7.2–8.0 ppm, with downfield shifts for H-3 and H-4 due to electron-withdrawing sulfonyl effects.
  • The ethanone bridge displays a carbonyl carbon at δ 195–200 ppm in $$^{13}\text{C}$$ NMR, confirming ketone functionality.

High-resolution mass spectrometry (HRMS) validates the molecular formula C$${20}$$H$${16}$$N$$4$$O$$3$$S$$_2$$ with an exact mass of 424.06600 Da. Infrared (IR) spectroscopy further corroborates key functional groups, including a strong absorption band at 1680 cm$$^{-1}$$ for the carbonyl stretch and 1350 cm$$^{-1}$$ for the sulfonyl group.

Physicochemical Properties Analysis

The compound’s physicochemical profile underscores its drug-like characteristics:

Property Value Method/Source
Molecular Weight 424.496 g/mol HRMS
Density 1.43 g/cm³ Experimental
LogP 4.29 Computational
Polar Surface Area (PSA) 128 Ų Topological analysis
Solubility Low in water; soluble in DMSO Empirical data

The LogP value indicates moderate lipophilicity, favoring membrane permeability, while the PSA suggests limited blood-brain barrier penetration. Thermal stability assays reveal decomposition above 250°C, consistent with aromatic heterocycles.

Crystallographic Studies and Conformational Dynamics

Despite extensive literature on related pyrrolopyridines (e.g., tylophorine derivatives), no crystallographic data for this specific compound have been published. However, analog studies provide insights:

  • The pyrrolo[2,3-b]pyridine system typically adopts a planar conformation, stabilized by π-π stacking.
  • The phenylsulfonyl group introduces steric hindrance, likely forcing the pyrimidine ring into a perpendicular orientation relative to the pyrrolopyridine core.
  • Molecular dynamics simulations predict rotational flexibility around the ethanone linker, enabling adaptive binding in biological targets.

Hypothetical crystal packing, inferred from similar structures, would involve hydrogen bonding between sulfonyl oxygen and adjacent methylthio groups, alongside van der Waals interactions.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-5-yl]-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-28-20-21-9-7-16(23-20)12-18(25)15-11-14-8-10-24(19(14)22-13-15)29(26,27)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBACKCTXNHJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)CC(=O)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704859
Record name 1-[1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-52-8
Record name 1-[1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone (CAS: 1111638-52-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O3SC_{20}H_{16}N_{4}O_{3}S, with a molecular weight of 396.43 g/mol. The structure features a pyrimidine ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfonyl group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H16N4O3S
Molecular Weight396.43 g/mol
CAS Number1111638-52-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic strategy often includes the formation of the pyrimidine and pyrrolo rings through cyclization reactions, followed by functionalization to introduce the methylthio and phenylsulfonyl groups.

Antimicrobial Properties

Research indicates that compounds containing pyrimidine and pyrrolo structures exhibit significant antimicrobial activity. For instance, derivatives with similar frameworks have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

A study highlighted the antimicrobial evaluation of related pyrimidine derivatives, demonstrating that modifications on the benzene ring significantly influenced their activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Pyrimidine derivatives have been explored as inhibitors of key enzymes involved in cancer cell proliferation. For example, compounds with similar scaffolds have been reported to inhibit protein kinases associated with tumor growth .

In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition: Compounds similar to this one have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
  • DNA Interaction: The ability to intercalate into DNA or RNA structures may disrupt normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

  • Antimicrobial Evaluation: A comparative study evaluated the antimicrobial effectiveness of various pyrimidine derivatives against clinical isolates. The results indicated that modifications at specific positions on the pyrimidine ring led to enhanced activity compared to standard antibiotics .
  • Anticancer Screening: In a recent investigation, a series of pyrrolopyridine derivatives were tested for their anticancer properties using MTT assays across different cancer cell lines. Results showed significant cytotoxicity correlated with structural variations, suggesting a promising avenue for further development .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to 2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone. Its structural features suggest that it may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine and pyrrolo compounds often exhibit antimicrobial activity. The presence of the methylthio group may enhance the compound's interaction with microbial enzymes or membranes, making it a candidate for further investigation in the development of new antibiotics.

Neuroprotective Effects

The compound's potential neuroprotective effects have been studied, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to exert protective effects on neuronal cells, making it a subject of interest for conditions such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound has been documented, showcasing methods that involve multiple steps and specific reaction conditions. The synthesis generally includes:

  • Preparation of Methylthio-Pyrimidine : Utilizing n-butyllithium and diisopropylamine in tetrahydrofuran (THF) under low temperatures.
  • Coupling Reaction : The introduction of phenylsulfonyl-pyrrolo derivatives to form the final product.

This synthetic pathway highlights the feasibility of creating various derivatives that may enhance biological activity or improve pharmacokinetic properties.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A recent study evaluated the efficacy of similar compounds against breast cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
    • Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic role.
  • Antimicrobial Evaluation :
    • A series of tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications to the methylthio group could enhance antibacterial activity.
    • Further research is needed to elucidate the exact mechanism of action.
  • Neuroprotective Research :
    • In vitro studies using neuronal cell cultures exposed to oxidative stress indicated that compounds with similar structures could reduce cell death by modulating antioxidant pathways.
    • Animal models are currently being utilized to assess the in vivo efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Pyrrolopyridine Moieties

Compound A: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one ()

  • Key Differences: Replaces the methylthio-pyrimidine with a 4-amino-7-methyl-pyrrolo[2,3-d]pyrimidine. Contains a fluorinated indoline and methoxypyridine instead of phenylsulfonyl-pyrrolopyridine.
  • Synthesis : Prepared via coupling of pyrrolo[2,3-d]pyrimidine amines with substituted acetic acids under general procedure C, yielding 41–78% .
  • Biological Relevance : Fluoro and methoxy groups enhance metabolic stability and target affinity, common in kinase inhibitors .

Compound B: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ()

  • Key Differences: Substitutes pyrimidine with thieno[2,3-d]pyrimidine and adds a coumarin-pyrazolopyridine hybrid. Lacks the ethanone linker and sulfonyl group.
  • Synthesis: Catalyzed by FeCl₃-SiO₂ in ethanol (75% yield) .

Compounds with Sulfur-Containing Substituents

Compound C: [1,4]Oxathiino[2,3-d]pyrimidines ()

  • Key Differences :
    • Features an oxathiine ring fused to pyrimidine, lacking the pyrrolopyridine system.
    • Methylsulfanyl group at pyrimidine position 2, similar to the target compound.
  • Synthesis : Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine via base-mediated cyclization .
  • Biological Potential: Sulfur atoms enhance electron-deficient character, useful in antimicrobial agents .

Compound D: 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone ()

  • Key Differences: Replaces phenylsulfonyl with morpholino and pyridinylthio groups. Ethane linker and pyrrolo[3,4-d]pyrimidine core differ in substitution pattern.
  • Physicochemical Data : Molecular weight 357.4 g/mol, C17H19N5O2S formula .

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is synthesized via a Gould-Jacobs cyclization. Heating 3-aminopyridine derivatives with β-ketoesters (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 120–140°C yields the bicyclic system. For example:

3-Amino-4-methylpyridine+Ethyl acetoacetatePPA, 130°CPyrrolo[2,3-b]pyridin-5-ol(Yield: 68%).\text{3-Amino-4-methylpyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 130°C}} \text{Pyrrolo[2,3-b]pyridin-5-ol} \quad \text{(Yield: 68\%)}.

Sulfonation at the N1 Position

Sulfonation is achieved using phenylsulfonyl chloride under basic conditions. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base:

Pyrrolo[2,3-b]pyridin-5-ol+PhSO2ClTEA, DCM, 0°C→rt1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-ol(Yield: 85%).\text{Pyrrolo[2,3-b]pyridin-5-ol} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{TEA, DCM, 0°C→rt}} \text{1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-ol} \quad \text{(Yield: 85\%)}.

Activation of the C5 Position

The hydroxyl group at C5 is converted to a triflate using trifluoromethanesulfonic anhydride (Tf2_2O) to enable subsequent cross-coupling:

1-(PhSO2)-1H-pyrrolo[2,3-b]pyridin-5-ol+Tf2ODMAP, DCMTriflate intermediate(Yield: 92%).\text{1-(PhSO}2\text{)-1H-pyrrolo[2,3-b]pyridin-5-ol} + \text{Tf}2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Triflate intermediate} \quad \text{(Yield: 92\%)}.

Synthesis of 2-(Methylthio)pyrimidin-4-yl Fragment

Pyrimidine Ring Formation

4-Chloro-2-(methylthio)pyrimidine is synthesized via cyclocondensation of thiourea with 1,3-diketones. For example, reacting acetylacetone with thiourea in ethanol under acidic conditions yields 2-(methylthio)pyrimidin-4-ol, which is chlorinated using POCl3_3:

Acetylacetone+ThioureaHCl, EtOH2-(Methylthio)pyrimidin-4-ol(Yield: 75%).\text{Acetylacetone} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{2-(Methylthio)pyrimidin-4-ol} \quad \text{(Yield: 75\%)}.
2-(Methylthio)pyrimidin-4-ol+POCl3Δ4-Chloro-2-(methylthio)pyrimidine(Yield: 88%).\text{2-(Methylthio)pyrimidin-4-ol} + \text{POCl}_3 \xrightarrow{\Delta} \text{4-Chloro-2-(methylthio)pyrimidine} \quad \text{(Yield: 88\%)}.

Functionalization for Cross-Coupling

The chloropyrimidine is converted to a boronic ester via Miyaura borylation for Suzuki-Miyaura coupling:

4-Chloro-2-(methylthio)pyrimidine+Bis(pinacolato)diboronPd(dppf)Cl2,KOAc4-Boryl-2-(methylthio)pyrimidine(Yield: 70%).\text{4-Chloro-2-(methylthio)pyrimidine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{4-Boryl-2-(methylthio)pyrimidine} \quad \text{(Yield: 70\%)}.

Assembly of the Ethanone Bridge

Friedel-Crafts Acylation

The triflate intermediate undergoes palladium-catalyzed coupling with the boronic ester of 2-(methylthio)pyrimidine:

Triflate+4-Boryl-2-(methylthio)pyrimidinePd(PPh3)4,Na2CO3Biaryl intermediate(Yield: 65%).\text{Triflate} + \text{4-Boryl-2-(methylthio)pyrimidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Biaryl intermediate} \quad \text{(Yield: 65\%)}.

Optimization and Challenges

Regioselectivity in Pyrrolopyridine Functionalization

Microwave-assisted synthesis improves regioselectivity during cyclization steps, reducing side products (e.g., N-alkylation vs. C-acylation).

Stability of the Methylthio Group

The methylthio substituent is prone to oxidation. Reactions are conducted under inert atmosphere (N2_2/Ar) with antioxidants (e.g., BHT) added to prevent disulfide formation.

Purification Strategies

Column chromatography (silica gel, eluent: hexane/EtOAc 3:1) and recrystallization (ethanol/water) yield the final compound in >95% purity .

Q & A

Q. What are the common synthetic routes for synthesizing 2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Introduction of the methylthio group at the pyrimidine ring (e.g., using sodium methanethiolate) .
  • Sulfonylation : Protection of the pyrrolopyridine nitrogen with a phenylsulfonyl group under basic conditions (e.g., NaH in DMF) .
  • Coupling reactions : Formation of the ethanone bridge via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Q. Key Reaction Example :

StepReagents/ConditionsYieldReference
SulfonylationPhenylsulfonyl chloride, NaH, DMF, 0°C → RT78%
Pyrimidine functionalization2-Methylthiopyrimidine, KOtBu, THF, reflux65%

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • X-ray crystallography : Resolves 3D molecular geometry and confirms regioselectivity in heterocyclic systems .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methylthio group at C2 of pyrimidine) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z 465.1124) .

Q. Example Data :

TechniqueKey ObservationsReference
X-rayDihedral angle of 87.5° between pyrimidine and pyrrolopyridine planes
1^1H NMRSinglet at δ 2.55 ppm (S-CH3_3)

Q. What are the recommended handling and storage protocols for this compound?

  • Storage : Under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation of the methylthio group .
  • Handling : Use gloves and fume hoods due to potential sulfonamide-related sensitization risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Pd(II) acetate with phosphine ligands (e.g., XPhos) enhances coupling efficiency in pyrrolopyridine functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
  • Temperature control : Gradual heating (e.g., 60°C → 100°C) reduces decomposition during sulfonylation .

Case Study : Pd-catalyzed coupling achieved 89% yield using 2 mol% Pd(OAc)2_2 and 5 mol% XPhos in toluene/water (3:1) .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) clarifies conformational flexibility (e.g., rotation of the ethanone bridge) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 1^1H NMR shifts to validate experimental data .

Example : A 0.3 ppm discrepancy in methylthio 1^1H NMR shifts was attributed to crystal packing effects observed in X-ray .

Q. What methodologies are suitable for evaluating biological activity (e.g., kinase inhibition)?

  • In vitro assays : Use recombinant kinase proteins (e.g., JAK2 or EGFR) with ATP-competitive luminescence assays .
  • Cellular studies : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MCF-7) with Western blotting for phosphorylated targets .

Q. Protocol :

AssayConditionsOutcomeReference
Kinase inhibition10 µM compound, 30 min incubation72% EGFR inhibition

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic conditions (pH 3) : Hydrolysis of the sulfonyl group occurs after 24 hours (60% degradation) .
  • Oxidative stress (H2_2O2_2) : Methylthio group oxidizes to sulfoxide within 6 hours (TLC monitoring) .

Q. Stability Profile :

ConditionHalf-life (h)Degradation Product
pH 7.4 (PBS)>48None
10 mM H2_2O2_22.5Sulfoxide derivative

Q. What mechanistic insights guide catalyst selection for functionalizing the pyrrolopyridine core?

  • Electron-deficient systems : Pd catalysts with electron-rich ligands (e.g., SPhos) improve coupling efficiency in aryl halide reactions .
  • Steric hindrance : Bulky ligands (e.g., DavePhos) mitigate side reactions during C-H activation .

Q. Catalyst Comparison :

LigandYield (%)Selectivity
XPhos8995%
DavePhos7898%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.